

An In-depth Technical Guide to Tas-108 Signaling Pathways in Cancer Cells

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Compound of Interest

Compound Name: Tas-108

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-108, also known as SR-16234, is a novel, orally bioavailable steroidal antiestrogen compound that has demonstrated significant antitumor activity, particularly in breast cancer models resistant to conventional endocrine therapies like tamoxifen.[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways modulated by **Tas-108** in cancer cells. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

The primary mechanism of **Tas-108** revolves around its unique and differential modulation of the two estrogen receptor (ER) isoforms, ER α and ER β . [1] This dual activity distinguishes it from other selective estrogen receptor modulators (SERMs) and positions it as a promising therapeutic agent in the landscape of hormone-sensitive cancers.[1]

Core Mechanism of Action: A Dual Approach to Estrogen Receptor Modulation

Tas-108 exhibits a distinct dual-pronged mechanism of action by acting as a full antagonist of Estrogen Receptor Alpha (ER α) and a partial agonist of Estrogen Receptor Beta (ER β). [1][4]

This differential activity is central to its potent anti-proliferative effects in ER α -positive breast cancer cells.^[1]

Full Antagonism of Estrogen Receptor Alpha (ER α)

In hormone-responsive breast cancer, the binding of estradiol to ER α triggers a conformational change in the receptor, leading to the transcription of genes that promote cell proliferation and tumor growth.^[1] **Tas-108** acts as a pure antagonist of ER α .^{[4][5]} By binding to ER α , it competitively inhibits the binding of estrogen and induces a specific conformational change that prevents the receptor from adopting an active state.^[1] This inactive conformation facilitates the recruitment of co-repressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further suppresses the transcription of estrogen-dependent genes.^{[1][5][6]} This complete blockade of ER α -mediated signaling is a key contributor to the potent anti-proliferative effects of **Tas-108**.^[1]

Partial Agonism of Estrogen Receptor Beta (ER β)

In contrast to its full antagonism of ER α , **Tas-108** displays partial agonist activity towards ER β .^{[1][4]} The role of ER β in breast cancer is complex and often associated with anti-proliferative and pro-apoptotic effects, effectively opposing the actions of ER α .^[1] By partially activating ER β , **Tas-108** is believed to recruit co-activators like the transcriptional intermediary factor 2 (TIF2), contributing to its overall antitumor activity.^[7] This dual-action profile of potent ER α antagonism and beneficial ER β partial agonism is a unique characteristic of **Tas-108**.^[1]

A key aspect of **Tas-108**'s mechanism is its ability to induce ER α / β heterodimerization significantly more potently than ER α / α homodimerization. This preferential formation of heterodimers may further contribute to its distinct biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of **Tas-108**.

Table 1: Preclinical Efficacy of **Tas-108** in MCF-7 Breast Cancer Cells

Parameter	Condition	Tas-108 IC50 (nmol)	4-Hydroxytamoxifen (4-HT) IC50 (nmol)	Reference
Cell Proliferation Inhibition	In the presence of DPN (ER β agonist)	12.5	33.1	[4]
Cell Proliferation Inhibition	In the presence of E2 (Estradiol)	2.15	49.7	[4]

Table 2: Phase I Clinical Trial Pharmacokinetic Data for **Tas-108** in Postmenopausal Women with Advanced Breast Cancer

Dose (mg/day)	Mean Cmax (ng/mL)	Mean AUC0-t (ng·h/mL)	Mean Terminal Half-life (hours)	Reference
40	2.8	15.1	8.0 - 10.7	[8]
60	N/A	N/A	8.0 - 10.7	[8]
80	N/A	N/A	8.0 - 10.7	[8]
120	N/A	N/A	8.0 - 10.7	[8]
160	21.0	148.7	8.0 - 10.7	[8]

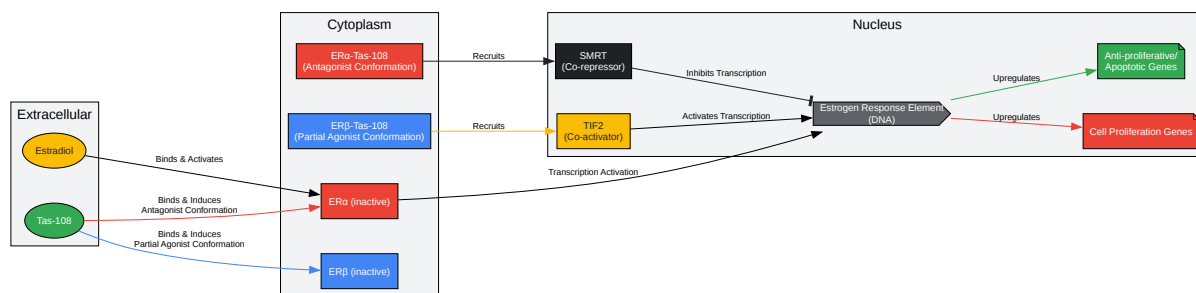
N/A: Data not explicitly provided for this dose in the cited source. The half-life was reported as a range across the dose levels studied.

Table 3: Phase II Clinical Trial Efficacy of **Tas-108** in Postmenopausal Patients with Advanced or Metastatic Breast Cancer

Dose (mg/day)	Number of Patients	Clinical Benefit Events (%)	Median Time to Progression (weeks)	Reference
40	60	13 (21.7%)	15.0	[9]
80	60	12 (20%)	15.9	[9]
120	N/A (stopped early)	N/A	N/A	[9]

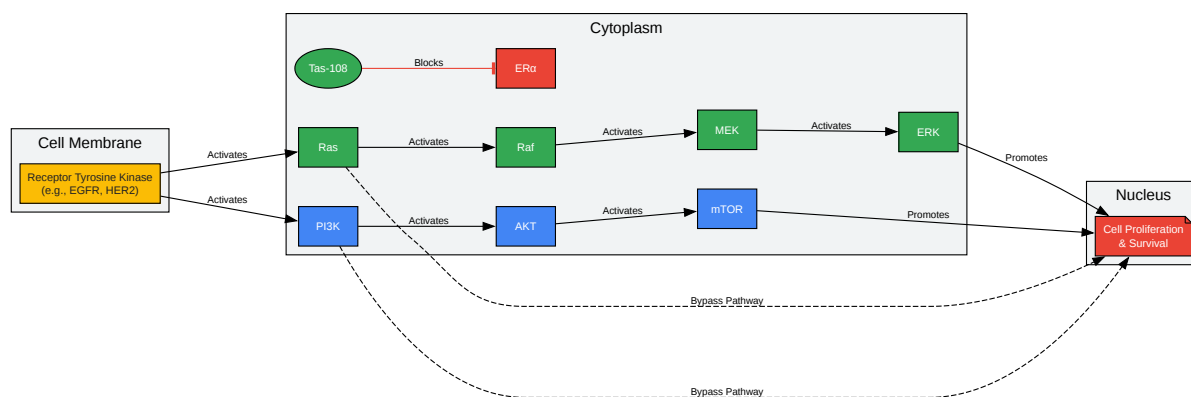
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of **Tas-108** and the mechanisms of resistance.



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Caption: Core signaling pathway of **Tas-108** in cancer cells.



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